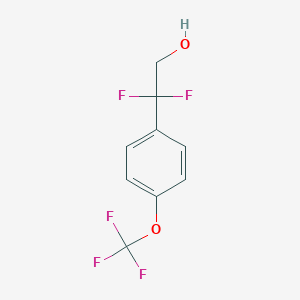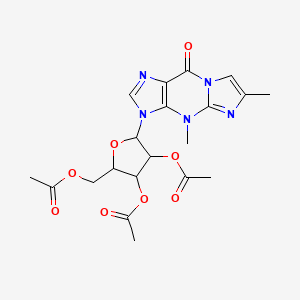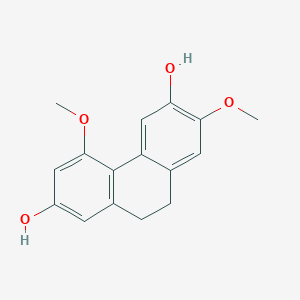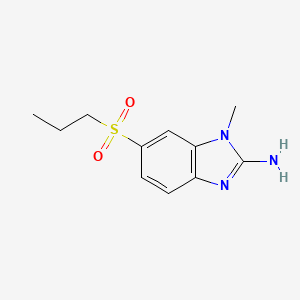![molecular formula C51H97NO5S B12300363 (2R)-2-[di(hexadecanoyl)amino]-3-oxo-2-(sulfanylmethyl)octadecanoic acid](/img/structure/B12300363.png)
(2R)-2-[di(hexadecanoyl)amino]-3-oxo-2-(sulfanylmethyl)octadecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[di(hexadecanoyl)amino]-3-oxo-2-(sulfanylmethyl)octadecanoic acid is a complex organic compound with a unique structure that includes long-chain fatty acids, an amino group, and a sulfanylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[di(hexadecanoyl)amino]-3-oxo-2-(sulfanylmethyl)octadecanoic acid typically involves multiple steps, including the formation of intermediate compounds The process often starts with the preparation of hexadecanoyl chloride, which is then reacted with an appropriate amine to form the di(hexadecanoyl)amino group
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often using catalysts and automated systems to control reaction parameters.
化学反応の分析
Types of Reactions
(2R)-2-[di(hexadecanoyl)amino]-3-oxo-2-(sulfanylmethyl)octadecanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while reduction of the oxo group can produce hydroxyl derivatives.
科学的研究の応用
(2R)-2-[di(hexadecanoyl)amino]-3-oxo-2-(sulfanylmethyl)octadecanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialized materials and chemicals.
作用機序
The mechanism of action of (2R)-2-[di(hexadecanoyl)amino]-3-oxo-2-(sulfanylmethyl)octadecanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
類似化合物との比較
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with similar functional groups but different applications.
Methylammonium lead halide: A compound with a different structure but used in similar research fields.
Uniqueness
(2R)-2-[di(hexadecanoyl)amino]-3-oxo-2-(sulfanylmethyl)octadecanoic acid is unique due to its combination of long-chain fatty acids, an amino group, and a sulfanylmethyl group. This unique structure provides specific properties and reactivity that distinguish it from other similar compounds.
特性
分子式 |
C51H97NO5S |
|---|---|
分子量 |
836.4 g/mol |
IUPAC名 |
(2R)-2-[di(hexadecanoyl)amino]-3-oxo-2-(sulfanylmethyl)octadecanoic acid |
InChI |
InChI=1S/C51H97NO5S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-47(53)51(46-58,50(56)57)52(48(54)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)49(55)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h58H,4-46H2,1-3H3,(H,56,57)/t51-/m1/s1 |
InChIキー |
PCWMFXOGFBDUAL-NLXJDERGSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)[C@](CS)(C(=O)O)N(C(=O)CCCCCCCCCCCCCCC)C(=O)CCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)C(CS)(C(=O)O)N(C(=O)CCCCCCCCCCCCCCC)C(=O)CCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



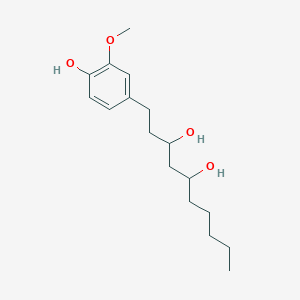
![4-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B12300292.png)
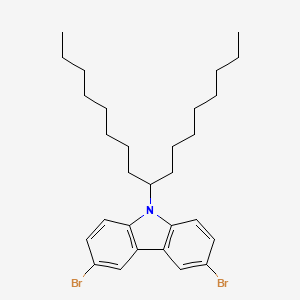
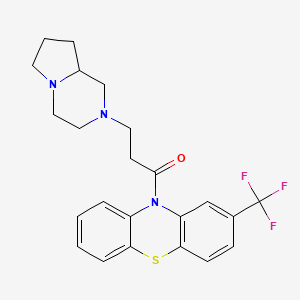
![17-Hydroxy-1,7,11,15,15-pentamethyl-6-(5-oxo-1,2-dihydropyrrol-4-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione](/img/structure/B12300312.png)
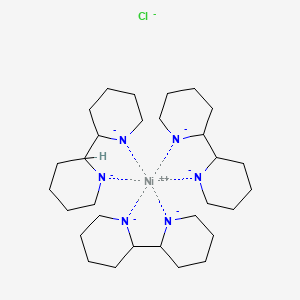
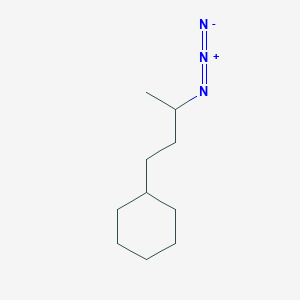
![1-[2-[[2-[5-[ethyl-[2-[4-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy]ethyl]amino]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12300327.png)
![10,16-dibromo-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;sulfane](/img/structure/B12300328.png)
